![molecular formula C18H12N2O6 B11704374 1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B11704374.png)
1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene is an organic compound with a complex structure, consisting of a benzene ring substituted with nitro and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene typically involves a multi-step process. One common method includes the nitration of 4-phenoxyphenol to introduce nitro groups, followed by a series of etherification reactions to attach additional phenoxy groups. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for etherification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of nitro groups can lead to the formation of amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are often used.
Substitution: Conditions typically involve strong nucleophiles like sodium methoxide in aprotic solvents.
Major Products
Oxidation: Products may include nitroso derivatives.
Reduction: Amines are the primary products.
Substitution: Various substituted phenoxy derivatives can be formed.
Scientific Research Applications
1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the activity of target molecules. The phenoxy groups may enhance the compound’s binding affinity to specific sites, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Nitro-4-phenoxybenzene: Similar structure but lacks additional phenoxy groups.
4-Nitrodiphenyl ether: Another related compound with a simpler structure.
4-Phenoxynitrobenzene: Shares the nitro and phenoxy functional groups but differs in overall complexity.
Uniqueness
1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene stands out due to its multiple phenoxy groups, which provide unique chemical properties and potential for diverse applications. Its complex structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H12N2O6 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene |
InChI |
InChI=1S/C18H12N2O6/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24/h1-12H |
InChI Key |
ZJMRMHKEDQJVER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B11704302.png)
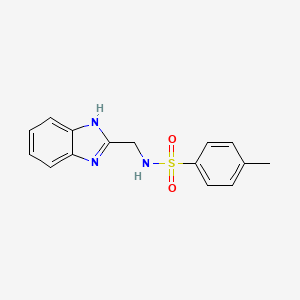
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11704314.png)
![Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11704317.png)
![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11704318.png)
![2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11704319.png)
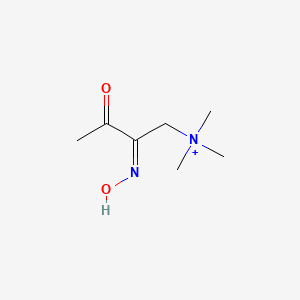
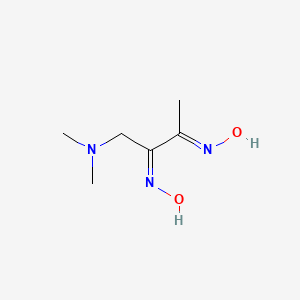
![3-Benzo[1,3]dioxol-5-yl-N-(2-bromo-4-methyl-phenyl)-acrylamide](/img/structure/B11704361.png)
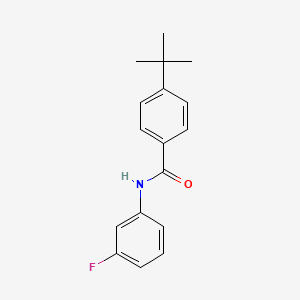
![3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704369.png)
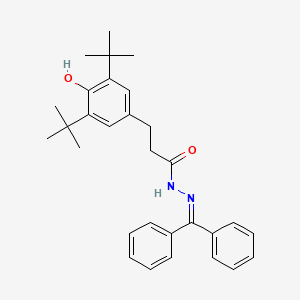
![N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11704376.png)
![4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol](/img/structure/B11704381.png)
